molecular formula C18H29N3O3 B5342528 N-(3,4-dimethoxyphenyl)-N'-[(1-isopropylpiperidin-3-yl)methyl]urea

N-(3,4-dimethoxyphenyl)-N'-[(1-isopropylpiperidin-3-yl)methyl]urea

货号 B5342528
分子量: 335.4 g/mol
InChI 键: VVOPPASAMUPBKM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3,4-dimethoxyphenyl)-N'-[(1-isopropylpiperidin-3-yl)methyl]urea, also known as DPI-3290, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPI-3290 is a selective inhibitor of the phosphodiesterase 10A (PDE10A) enzyme, which is highly expressed in the striatum of the brain.

作用机制

N-(3,4-dimethoxyphenyl)-N'-[(1-isopropylpiperidin-3-yl)methyl]urea selectively inhibits PDE10A, which results in increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the striatum of the brain. This leads to the activation of dopamine signaling pathways and the modulation of neurotransmitter release. The exact mechanism of action of this compound is still under investigation, but it is believed to involve the regulation of gene expression and protein synthesis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in animal models. It increases the levels of cAMP and cGMP in the striatum, which leads to the activation of dopamine signaling pathways. This results in improved motor function, cognitive function, and mood. This compound also has neuroprotective effects and has been shown to reduce inflammation and oxidative stress in the brain.

实验室实验的优点和局限性

One of the main advantages of N-(3,4-dimethoxyphenyl)-N'-[(1-isopropylpiperidin-3-yl)methyl]urea is its selectivity for PDE10A, which reduces the risk of off-target effects. It also has good pharmacokinetic properties and can cross the blood-brain barrier. However, one of the limitations of this compound is its low solubility, which can make it difficult to formulate for in vivo studies. It also has a short half-life, which requires frequent dosing in animal models.

未来方向

For research include the development of more potent and selective PDE10A inhibitors, the optimization of pharmacokinetic properties, and the evaluation of N-(3,4-dimethoxyphenyl)-N'-[(1-isopropylpiperidin-3-yl)methyl]urea in clinical trials for various neurological and psychiatric disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential biomarkers for patient selection and monitoring.
Conclusion
In conclusion, this compound is a novel compound that has shown potential therapeutic applications in various neurological and psychiatric disorders. Its selective inhibition of PDE10A leads to the activation of dopamine signaling pathways and the modulation of neurotransmitter release, which results in improved motor function, cognitive function, and mood. While there are some limitations to its use in lab experiments, the future directions for research are promising and may lead to the development of new treatments for these debilitating conditions.

合成方法

The synthesis of N-(3,4-dimethoxyphenyl)-N'-[(1-isopropylpiperidin-3-yl)methyl]urea was first reported by researchers at Boehringer Ingelheim Pharmaceuticals Inc. The synthesis method involves the reaction of 3,4-dimethoxyphenyl isocyanate with 1-isopropylpiperidine-3-carboxaldehyde in the presence of a reducing agent, followed by the addition of methyl isocyanate. The resulting product is then purified by column chromatography to obtain this compound in high yield and purity.

科学研究应用

N-(3,4-dimethoxyphenyl)-N'-[(1-isopropylpiperidin-3-yl)methyl]urea has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. PDE10A is involved in the regulation of dopamine signaling in the brain, and its inhibition has been shown to have beneficial effects in animal models of Parkinson's disease, schizophrenia, and Huntington's disease. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.

属性

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[(1-propan-2-ylpiperidin-3-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O3/c1-13(2)21-9-5-6-14(12-21)11-19-18(22)20-15-7-8-16(23-3)17(10-15)24-4/h7-8,10,13-14H,5-6,9,11-12H2,1-4H3,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOPPASAMUPBKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCC(C1)CNC(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。